3,3,3-Trifluoro-2-phenylpropionic acid chemical properties
3,3,3-Trifluoro-2-phenylpropionic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2-phenylpropionic acid
Authored by a Senior Application Scientist
Introduction: The Significance of Fluorinated Arylpropionic Acids
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for innovation. The trifluoromethyl group (-CF₃), in particular, is a powerful modulator of a molecule's physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, making it a highly sought-after moiety in pharmaceutical and agrochemical development.[1][2]
This guide focuses on 3,3,3-Trifluoro-2-phenylpropionic acid (TFPA), a chiral carboxylic acid that marries the well-established arylpropionic acid scaffold with the unique influence of a trifluoromethyl group.[3] Arylpropionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen.[4][5][6] By introducing the -CF₃ group at the α-position to the phenyl ring, TFPA presents a unique set of properties and potential applications, ranging from its use as a chiral derivatizing agent to a building block for novel therapeutics and advanced materials.[3] This document serves as a technical exploration of its core chemical properties, synthesis, reactivity, and applications for professionals in research and development.
Core Physicochemical and Spectroscopic Properties
The defining features of TFPA are its trifluoromethyl group, which imparts strong electron-withdrawing effects, and its chiral center at the C2 position. These elements govern its acidity, reactivity, and interactions with other molecules.
Physicochemical Data
Quantitative physical and chemical data for TFPA are summarized below. The strong inductive effect of the -CF₃ group significantly lowers the pKa compared to its non-fluorinated analogue, 2-phenylpropionic acid, making TFPA a stronger acid.
| Property | Value | Source |
| CAS Number | 56539-85-6 | [7] |
| Molecular Formula | C₉H₇F₃O₂ | [8] |
| Molecular Weight | 204.15 g/mol | N/A |
| Melting Point | 73-75 °C | [7] |
| Boiling Point | 239.1 ± 40.0 °C (Predicted) | [7] |
| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 2.67 ± 0.10 (Predicted) | [7] |
| Appearance | Off-white powder | [7] |
| Solubility | Insoluble in water | [3] |
Spectroscopic Profile
The structural features of TFPA give rise to a distinct spectroscopic signature. Below are the expected characteristics based on its structure and data from analogous compounds.[9][10][11]
| Spectroscopy | Expected Signature |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Phenyl protons. ~4.0-4.2 ppm (q, 1H): Methine proton (CH) at C2, likely showing quartet splitting due to coupling with the -CF₃ group. ~11-12 ppm (s, 1H): Carboxylic acid proton (broad singlet). |
| ¹³C NMR | ~170-175 ppm: Carboxylic acid carbon (C=O). ~125-135 ppm: Aromatic carbons. ~123 ppm (q): Trifluoromethyl carbon (-CF₃), showing a characteristic quartet due to C-F coupling. ~50-55 ppm (q): Methine carbon (CH) at C2, also likely a quartet. |
| ¹⁹F NMR | ~ -70 to -75 ppm (d): A single signal for the three equivalent fluorine atoms of the -CF₃ group, likely appearing as a doublet due to coupling with the C2 proton. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1100-1300 cm⁻¹ (strong): C-F stretching vibrations. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 204. Key Fragments: Loss of -COOH (m/z = 159), loss of -CF₃ (m/z = 135), and fragments corresponding to the phenyl group. |
Synthesis of 3,3,3-Trifluoro-2-phenylpropionic acid
The synthesis of TFPA can be approached through several routes. A common and reliable method involves the hydrolysis of a nitrile precursor, which provides high yields. The chirality of the final product depends on the synthetic route; racemic TFPA is typically produced unless a stereoselective method is employed.
General Synthesis via Nitrile Hydrolysis
This pathway leverages readily available starting materials and robust reaction conditions. The causality behind this choice is its high efficiency in converting the nitrile group to a carboxylic acid under basic conditions, followed by simple acidification and extraction.
Detailed Experimental Protocol: Nitrile Hydrolysis
This protocol is a self-validating system; the progress can be monitored by TLC or GC to ensure the complete conversion of the nitrile intermediate before proceeding to the acidification and workup.
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-phenyl-3,3,3-trifluoropropanenitrile (1.0 eq).
-
Hydrolysis: Add a 5 M aqueous solution of sodium hydroxide (NaOH) (10.0 eq) to the flask. The choice of a strong base and heat is critical to overcome the stability of the nitrile group and drive the hydrolysis to completion.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically monitored and allowed to proceed for 4-18 hours, or until the starting material is fully consumed.
-
Cooling and Workup: Cool the reaction mixture to room temperature. Transfer the aqueous solution to a separatory funnel and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is ~1. This step is crucial to protonate the sodium carboxylate salt, rendering the desired carboxylic acid product insoluble in water and extractable into an organic solvent.
-
Extraction: Extract the acidified aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).[12][13]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3,3,3-trifluoro-2-phenylpropionic acid can be purified by recrystallization (e.g., from hexane) to yield an off-white solid.[7]
Chemical Reactivity and Derivatization
The reactivity of TFPA is dominated by its carboxylic acid functional group, though the presence of the -CF₃ group and the phenyl ring also offers avenues for modification. Its utility as a building block stems from these predictable transformations.[3]
-
Esterification: TFPA readily reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This is a standard equilibrium-driven process.[3]
-
Amidation: It can be converted to amides by reaction with amines. This transformation typically requires the use of a coupling agent (e.g., DCC, EDC) to first activate the carboxylic acid, or conversion to the more reactive acid chloride intermediate.[3][14]
-
Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) efficiently converts TFPA into the highly reactive 3,3,3-trifluoro-2-phenylpropionyl chloride, a versatile intermediate for acylation reactions.[15]
-
Reaction with Phosphines: TFPA can react with phosphines like triphenylphosphine (PPh₃) to form phosphonium salts.[3]
Chirality and Enantioselective Synthesis
TFPA possesses a stereogenic center at the C2 carbon, meaning it exists as a pair of enantiomers, (R)-TFPA and (S)-TFPA. In drug development, it is common for one enantiomer to exhibit the desired biological activity while the other is inactive or may even cause undesirable side effects. Therefore, the ability to resolve the racemic mixture or synthesize a single enantiomer is of paramount importance.
Advanced catalytic systems, such as those employing dirhodium complexes, have proven highly effective for the enantioselective synthesis of fluorinated compounds.[2] Such methods allow for the direct production of a single enantiomer with high purity, bypassing the need for classical resolution.
Applications and Pharmacological Relevance
The unique combination of a phenylpropionic acid core and a trifluoromethyl group makes TFPA and its derivatives promising candidates for several applications.
-
Pharmaceutical Intermediates: As a derivative of the arylpropionic acid class, TFPA is a valuable building block for synthesizing compounds with potential therapeutic benefits, such as anti-inflammatory, analgesic, or anticancer properties.[4][14][16][17] The -CF₃ group can enhance drug efficacy and pharmacokinetic profiles.
-
Chiral Derivatizing Agent: The chirality of TFPA allows it to be used as a resolving agent or as a derivatizing agent to determine the enantiomeric purity of other chiral molecules, such as alcohols and amines, using techniques like NMR or chromatography.[3]
-
Materials Science: The properties of TFPA make it suitable for use in the manufacture of specialized polymers, thin films, or coatings.[3] It has also been explored for use in the synthesis of perovskite solar cells.[3]
-
Biological Activity: TFPA itself has been noted to exhibit antibacterial and anti-inflammatory properties.[3] Its derivatives are being actively investigated for activity against drug-resistant pathogens and cancers.[14]
Safety and Handling
While specific toxicity data for 3,3,3-trifluoro-2-phenylpropionic acid is limited, related fluorinated carboxylic acids are known to be corrosive and irritants. For instance, 3,3,3-trifluoro-2-hydroxypropanoic acid is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.[18] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling TFPA. All work should be conducted in a well-ventilated fume hood.
References
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Al-Hourani, B. J., Al-Azzam, K. M., et al. (2023). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. PubMed Central. Retrieved from [Link]
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Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Retrieved from [Link]
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Roşca, S. I., et al. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate. Retrieved from [Link]
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Kumar, P., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Retrieved from [Link]
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Ghorab, M. M., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Retrieved from [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Human Journals. Retrieved from [Link]
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